molecular formula C11H11F3O3 B12068898 2-(4-Trifluoromethoxy-phenoxymethyl)-prop-2-en-1-ol

2-(4-Trifluoromethoxy-phenoxymethyl)-prop-2-en-1-ol

Cat. No.: B12068898
M. Wt: 248.20 g/mol
InChI Key: ZIDTWMACMPRCIV-UHFFFAOYSA-N
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Description

2-(4-Trifluoromethoxy-phenoxymethyl)-prop-2-en-1-ol is a chemical compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a prop-2-en-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Trifluoromethoxy-phenoxymethyl)-prop-2-en-1-ol typically involves the reaction of 4-(trifluoromethoxy)phenol with an appropriate allyl halide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance the efficiency and yield of the reaction. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Trifluoromethoxy-phenoxymethyl)-prop-2-en-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group in the compound can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The double bond in the prop-2-en-1-ol moiety can be reduced to form the corresponding saturated alcohol.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed for the reduction of the double bond.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(4-Trifluoromethoxy-phenoxymethyl)-prop-2-enal or 2-(4-Trifluoromethoxy-phenoxymethyl)-propanoic acid.

    Reduction: Formation of 2-(4-Trifluoromethoxy-phenoxymethyl)-propan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Trifluoromethoxy-phenoxymethyl)-prop-2-en-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-Trifluoromethoxy-phenoxymethyl)-prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or disruption of cellular processes.

Comparison with Similar Compounds

2-(4-Trifluoromethoxy-phenoxymethyl)-prop-2-en-1-ol can be compared with other similar compounds, such as:

    4-(Trifluoromethoxy)phenol: Lacks the prop-2-en-1-ol moiety, making it less versatile in chemical reactions.

    2-(4-Methoxy-phenoxymethyl)-prop-2-en-1-ol: Contains a methoxy group instead of a trifluoromethoxy group, resulting in different chemical and biological properties.

    2-(4-Trifluoromethyl-phenoxymethyl)-prop-2-en-1-ol: Contains a trifluoromethyl group instead of a trifluoromethoxy group, leading to variations in reactivity and stability.

Properties

Molecular Formula

C11H11F3O3

Molecular Weight

248.20 g/mol

IUPAC Name

2-[[4-(trifluoromethoxy)phenoxy]methyl]prop-2-en-1-ol

InChI

InChI=1S/C11H11F3O3/c1-8(6-15)7-16-9-2-4-10(5-3-9)17-11(12,13)14/h2-5,15H,1,6-7H2

InChI Key

ZIDTWMACMPRCIV-UHFFFAOYSA-N

Canonical SMILES

C=C(CO)COC1=CC=C(C=C1)OC(F)(F)F

Origin of Product

United States

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